molecular formula C11H12O3 B8659007 Methyl 3-(4-formylphenyl)propanoate

Methyl 3-(4-formylphenyl)propanoate

Cat. No.: B8659007
M. Wt: 192.21 g/mol
InChI Key: QMEHTSMLOSZUII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(4-formylphenyl)propanoate is an ester derivative featuring a propanoate backbone substituted with a 4-formylphenyl group. The formyl (-CHO) group at the para position of the phenyl ring renders this compound highly reactive, particularly in condensation and nucleophilic addition reactions. It serves as a versatile intermediate in organic synthesis, pharmaceuticals, and materials science.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 3-(4-formylphenyl)propanoate

InChI

InChI=1S/C11H12O3/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-5,8H,6-7H2,1H3

InChI Key

QMEHTSMLOSZUII-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the phenyl ring or adjacent functional groups, leading to distinct chemical and biological properties:

Compound Substituent Key Functional Groups Molecular Formula Molecular Weight
Methyl 3-(4-formylphenyl)propanoate 4-formylphenyl Aldehyde, ester C₁₁H₁₂O₃ 192.21 g/mol
Methyl 3-(4-nitrophthalimide)-3-(3,4-dimethoxyphenyl)-propanoate 4-nitrophthalimide, 3,4-dimethoxyphenyl Nitro, phthalimide, methoxy C₂₀H₁₈N₂O₈ 414.37 g/mol
Methyl 3-(4-hydroxyphenyl)propanoate 4-hydroxyphenyl Hydroxyl, ester C₁₀H₁₂O₃ 180.20 g/mol
Methyl 3-[4-(4-nitrobenzyloxy)phenyl]-propanoate 4-nitrobenzyloxy Nitro, benzyl ether, ester C₁₈H₁₇NO₆ 343.34 g/mol
Methyl 3-(4-ethynylphenyl)propanoate 4-ethynylphenyl Ethynyl, ester C₁₂H₁₂O₂ 188.22 g/mol
竹叶榕素 (Methyl 3-(6-hydroxy-4-methoxybenzofuran-5-yl)propanoate) 6-hydroxy-4-methoxybenzofuran Benzofuran, hydroxyl, methoxy C₁₄H₁₆O₅ 264.27 g/mol

Key Research Findings

Substituent-Driven Applications: Nitro and amino groups () enhance bioactivity in uterus-targeted therapies. Ethynyl groups () expand utility in materials science and bioconjugation.

Solubility and Stability : Hydroxyl and methoxy groups () improve aqueous solubility, whereas nitro and formyl groups may reduce stability under basic or nucleophilic conditions.

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